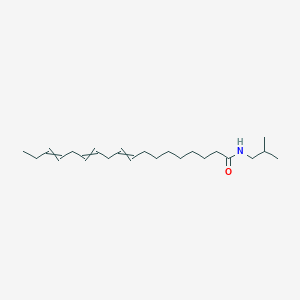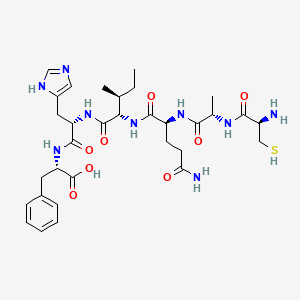![molecular formula C21H23N2OP B14190937 [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile CAS No. 922729-92-8](/img/structure/B14190937.png)
[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile: is a complex organic compound characterized by its unique structure, which includes a diphenylphosphoryl group and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphoryl chloride with 2,2-dimethylbutylamine to form an intermediate, which is then reacted with malononitrile under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylphosphoryl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules could lead to the discovery of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and van der Waals interactions with biological molecules, influencing their function. The nitrile groups can also participate in coordination with metal ions, affecting enzymatic activities and other biochemical processes.
Comparación Con Compuestos Similares
Diphenylphosphoryl derivatives: Compounds with similar diphenylphosphoryl groups but different substituents.
Propanedinitrile derivatives: Compounds with similar nitrile groups but different substituents.
Uniqueness: The uniqueness of [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile lies in its combination of both diphenylphosphoryl and propanedinitrile groups, which confer distinct reactivity and potential applications. This dual functionality is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
922729-92-8 |
|---|---|
Fórmula molecular |
C21H23N2OP |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-(1-diphenylphosphoryl-2,2-dimethylbutyl)propanedinitrile |
InChI |
InChI=1S/C21H23N2OP/c1-4-21(2,3)20(17(15-22)16-23)25(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,20H,4H2,1-3H3 |
Clave InChI |
FFVIFTVBOHCNEL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(C(C#N)C#N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


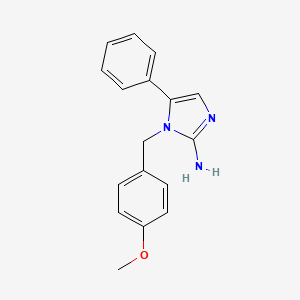
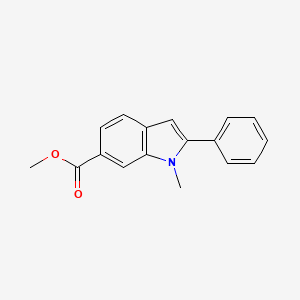
![4-[(3-Phenylpropyl)sulfamoyl]benzoic acid](/img/structure/B14190862.png)
![2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B14190863.png)
![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)
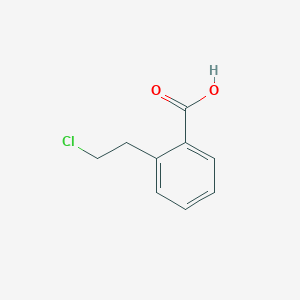
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)
![5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one](/img/structure/B14190892.png)
![2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14190900.png)
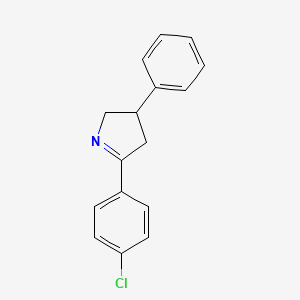

![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)
